molecular formula C11H11ClFNS B1407348 (2-Fluorophenyl)(2-thienylmethyl)amine hydrochloride CAS No. 1987680-50-1

(2-Fluorophenyl)(2-thienylmethyl)amine hydrochloride

Cat. No. B1407348
CAS RN: 1987680-50-1
M. Wt: 243.73 g/mol
InChI Key: DDUHMWLNLIAFRF-UHFFFAOYSA-N
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Description

“(2-Fluorophenyl)(2-thienylmethyl)amine hydrochloride” is a chemical compound with the molecular formula C11H11ClFNS and a molecular weight of 243.73 g/mol. It is available for purchase from various chemical suppliers .

Scientific Research Applications

The chemical compound "(2-Fluorophenyl)(2-thienylmethyl)amine hydrochloride" is an example of a fluorinated organic molecule, which due to its structure, may find applications across various scientific research areas. While there were no direct studies focusing on this specific compound in the current scientific literature, insights can be drawn from research on similar fluorinated compounds and amine-functionalized materials. Such studies highlight the importance of fluorine atoms and amine groups in enhancing the properties and applications of organic compounds in environmental, materials science, and biomedical fields.

Environmental Applications

Amine-functionalized sorbents have demonstrated significant potential in environmental applications, particularly for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These substances are persistent environmental pollutants, and amine-containing sorbents offer a promising solution due to their ability to interact with PFAS through electrostatic and hydrophobic interactions (Ateia et al., 2019). This research indicates that similar amine-functionalized compounds, including "(2-Fluorophenyl)(2-thienylmethyl)amine hydrochloride", could potentially be applied for environmental remediation efforts, especially in treating contaminated water sources.

Materials Science Applications

In materials science, the introduction of fluorine atoms into organic molecules has been associated with enhanced thermal and chemical stability, which is critical for the development of high-performance materials. Fluoroalkylation reactions, especially in aqueous media, represent a green chemistry approach to introducing fluorinated groups into organic compounds, improving their properties for various applications, including in the design of polymers and coatings (Hai‐Xia Song et al., 2018). This suggests that "(2-Fluorophenyl)(2-thienylmethyl)amine hydrochloride" could serve as an intermediate or reactant in the synthesis of fluorinated materials with desirable properties for industrial applications.

Biomedical Applications

Fluorinated compounds have found extensive applications in biomedical research, particularly as imaging agents and drug molecules. The unique electronic properties of fluorine atoms can significantly influence the biological activity and metabolic stability of pharmaceuticals. For instance, fluorine substitution in drug molecules can improve their efficacy and selectivity by modulating their interaction with biological targets (B. Buer & E. Marsh, 2012). Similarly, amine-functionalized fluorinated compounds, like "(2-Fluorophenyl)(2-thienylmethyl)amine hydrochloride", might be explored for their potential applications in drug development or as components of diagnostic agents, leveraging the benefits of both the amine functionality and the fluorine atom.

properties

IUPAC Name

2-fluoro-N-(thiophen-2-ylmethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNS.ClH/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9;/h1-7,13H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUHMWLNLIAFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=CS2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenyl)(2-thienylmethyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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